

validation of strychnine phosphate biosynthetic pathway enzymes

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The Strychnine Biosynthetic Pathway

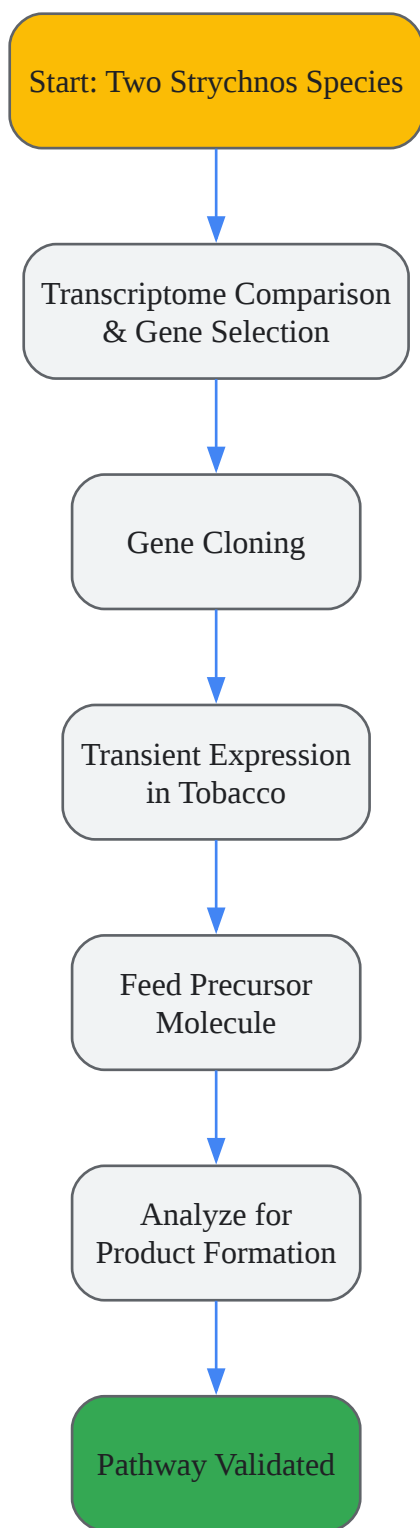
The complete biosynthetic pathway for strychnine was elucidated in 2022 by researchers from the Max Planck Institute for Chemical Ecology [1] [2] [3]. The table below summarizes the key findings regarding the pathway's validation.

Aspect of Validation	Key Findings
Overall Approach	Comparative transcriptomics of two <i>Strychnos</i> species, combined with "chemical logic" to hypothesize enzymatic functions [2] [3].
Key Experimental Method	Transient gene expression in the model plant <i>Nicotiana benthamiana</i> (tobacco) to test enzyme activity [2] [3].
Number of Enzymes Identified	A total of 9 enzymes were discovered to be involved in the pathway [3].
A Critical Non-Enzymatic Step	The final conversion of prestrychnine to strychnine occurs spontaneously without enzyme catalysis [1] [2] [3].

Aspect of Validation	Key Findings
Key Pathway Divergence	A single amino acid change in a specific enzyme (acetyl transferase to malonyl transferase) diverts the pathway from producing diaboline to prestrychnine [1].

Experimental Workflow for Pathway Validation

The following diagram illustrates the multi-step process researchers used to identify and validate the enzymes in the strychnine biosynthetic pathway.



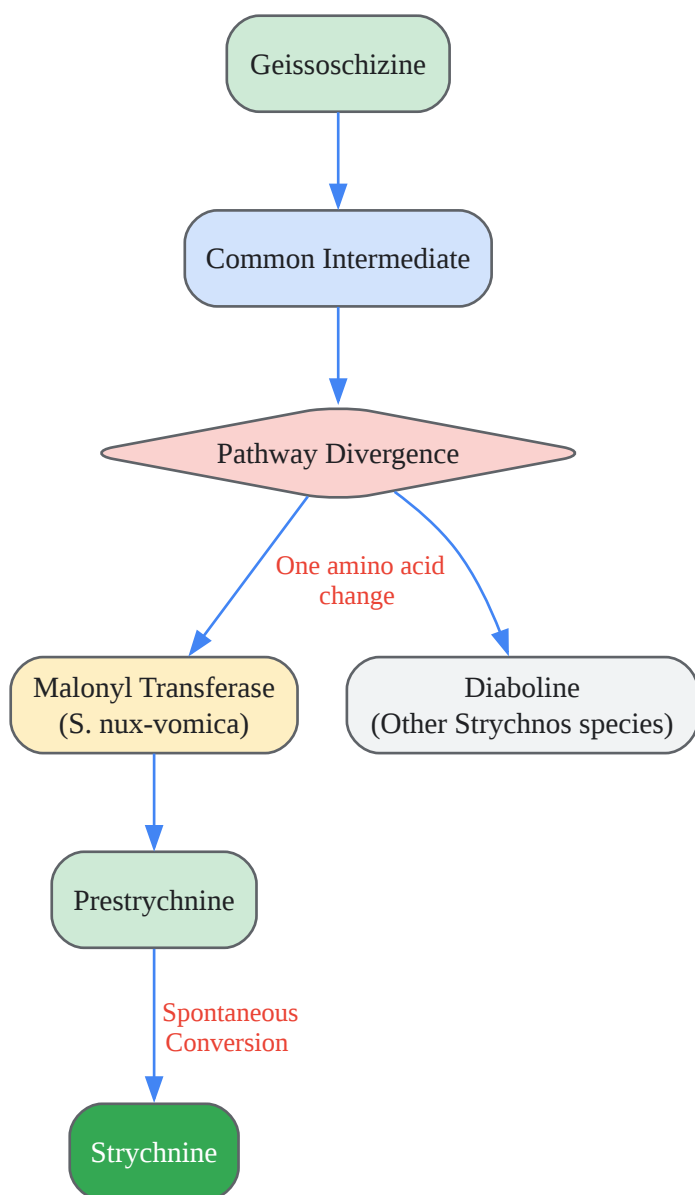
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The general methodology involved several key stages [2] [3]:

- **Comparative Transcriptomics:** Gene expression profiles of the strychnine-producing *Strychnos nux-vomica* were compared with a closely related species that does not produce strychnine to identify candidate genes highly active in the poison nut tree [2] [3].
- **Heterologous Expression in Tobacco:** Candidate genes were cloned and transiently expressed in *Nicotiana benthamiana* (tobacco), a model plant system. This allowed researchers to test the function of each enzyme outside the native plant [2] [3].
- **Feeding and Analysis:** After introducing the genes, specific precursor molecules were fed to the tobacco plants. The resulting chemical products were then analyzed to confirm whether the hypothesized chemical transformation had occurred, thereby validating the enzyme's function [2] [3].

The Strychnine Biosynthesis Pathway

Based on the elucidated pathway, the following map outlines the key intermediates and the decisive branching point controlled by a single enzyme.



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Implications and Future Directions

The successful elucidation and validation of this pathway open new avenues for drug discovery and production [1] [2] [3]:

- **Synthetic Biology:** The genes identified can be used with metabolic engineering in microorganisms or plants to sustainably produce strychnine and, more importantly, novel derivatives with potentially improved pharmacological profiles and reduced toxicity.

- **Enzyme Engineering:** Understanding the role of specific amino acids, like the one that diverts the pathway, allows scientists to engineer enzymes to produce new compounds.

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References

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